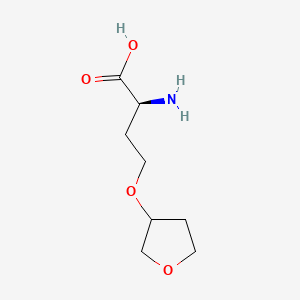![molecular formula C8H12F3NO B15312583 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine CAS No. 2825011-21-8](/img/structure/B15312583.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of a trifluoromethylated precursor with a suitable amine under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming complex polycyclic compounds.
Major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and reactivity make it a useful probe in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties
Wirkmechanismus
The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric regions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine can be compared with other trifluoromethylated bicyclic compounds, such as:
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine: Similar in structure but differs in the position of the trifluoromethyl group.
1,4-Diazabicyclo[2.2.2]octane (DABCO): While not trifluoromethylated, DABCO shares the bicyclic framework and is widely used as a catalyst and reagent in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the bicyclic structure, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
2825011-21-8 |
|---|---|
Molekularformel |
C8H12F3NO |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7-3-1-6(12,2-4-7)5-13-7/h1-5,12H2 |
InChI-Schlüssel |
KHAQZLGMJWTEHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CO2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B15312520.png)
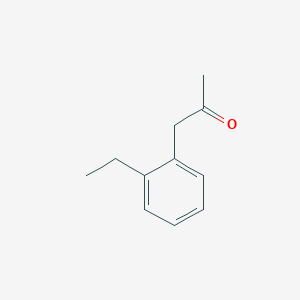
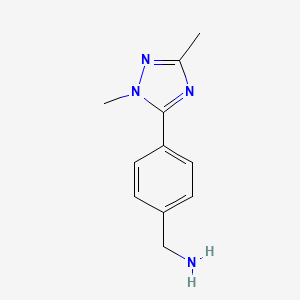
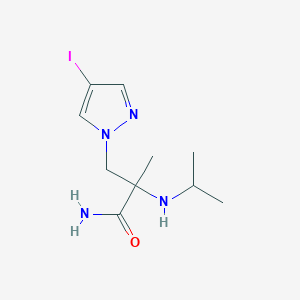
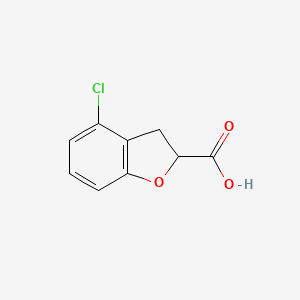

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
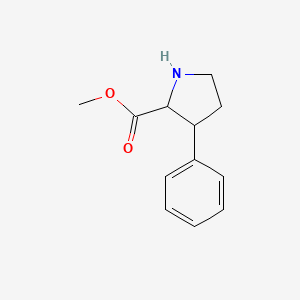

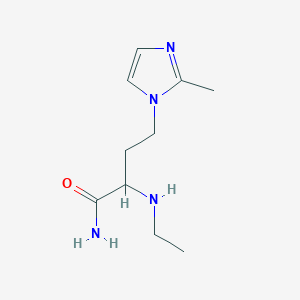
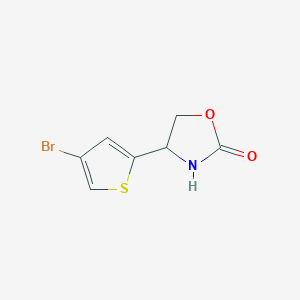
![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)
